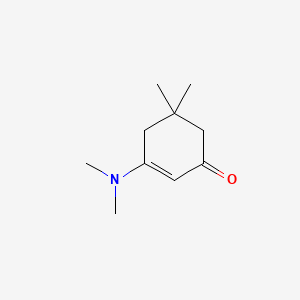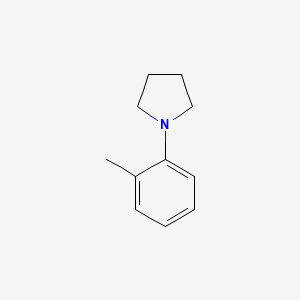![molecular formula C19H13N3NaO7S2 B1605673 Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate CAS No. 56932-43-5](/img/structure/B1605673.png)
Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Overview
Description
NSC87877 is a potent inhibitor of protein tyrosine phosphatases, specifically targeting SHP-1 and SHP-2. These enzymes play crucial roles in cellular signaling pathways, and their inhibition has significant implications for various biological processes and disease treatments .
Mechanism of Action
Target of Action
NSC87877, also known as NSC-87877 disodium or Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate, is a potent inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . These enzymes play a crucial role in the regulation of cellular functions such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
NSC87877 acts as a catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It binds to the active site of these enzymes, preventing them from dephosphorylating their substrate proteins. This inhibition disrupts the normal signaling pathways regulated by these phosphatases .
Biochemical Pathways
The inhibition of SHP-1 and SHP-2 by NSC87877 affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells . Moreover, it can lead to increased p53 phosphorylation and activation, as well as increased activation of downstream p38 effector proteins .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The inhibition of SHP-1 and SHP-2 by NSC87877 has several cellular effects. It has been shown to significantly reduce cell viability and proliferation in various cell lines . Moreover, it can induce apoptosis in neuroblastoma cell lines, which is partially mediated by the activation of the p53 and p38 MAPK tumor-suppressor pathways .
Biochemical Analysis
Biochemical Properties
NSC87877 interacts with SHP-1 and SHP-2 protein tyrosine phosphatases, inhibiting their activity . The inhibition of these enzymes by NSC87877 can influence various biochemical reactions, particularly those involved in signal transduction pathways .
Cellular Effects
NSC87877 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce cell viability/proliferation . In human megakaryoblastic cells, the combination of stem cell factor and NSC87877 has been shown to enhance c-Kit mediated proliferation .
Molecular Mechanism
The molecular mechanism of NSC87877 involves its binding to SHP-1 and SHP-2 protein tyrosine phosphatases, inhibiting their activity . This inhibition can lead to changes in downstream signaling pathways, affecting gene expression and cellular functions .
Metabolic Pathways
NSC87877 is involved in the regulation of tyrosine phosphatase activity, which plays a key role in various metabolic pathways . By inhibiting SHP-1 and SHP-2, NSC87877 can influence the activity of these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC87877 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups at specific positions on the quinoline ring.
Azo coupling:
Industrial Production Methods
Industrial production of NSC87877 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and azo coupling reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
NSC87877 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
NSC87877 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving SHP-1 and SHP-2.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
SHP099: Another inhibitor of SHP-2, but with different selectivity and potency.
PHPS1: Inhibits SHP-2 but has a different chemical structure.
Uniqueness
NSC87877 is unique due to its high potency and selectivity for SHP-1 and SHP-2, making it a valuable tool for studying these enzymes and their roles in cellular signaling .
Properties
CAS No. |
56932-43-5 |
|---|---|
Molecular Formula |
C19H13N3NaO7S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate |
InChI |
InChI=1S/C19H13N3O7S2.Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;/h1-10,23H,(H,24,25,26)(H,27,28,29); |
InChI Key |
JGHSFFGQVHEVMM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
56932-43-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)
